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Compound of Interest

Compound Name:
N-propylcyclohexanamine

hydrochloride

Cat. No.: B1318470 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for N-
propylcyclohexanamine hydrochloride, a compound of interest in various research and

development endeavors. Due to the limited availability of public experimental data for this

specific salt, this guide presents a combination of data for the free base, N-

propylcyclohexanamine, and predicted data for its hydrochloride form based on established

spectroscopic principles. This document is intended to serve as a practical resource for the

identification and characterization of this compound.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for N-propylcyclohexanamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the

molecular structure. The formation of the hydrochloride salt from the free amine is expected to

induce significant downfield shifts in the chemical shifts of the protons and carbons near the

protonated nitrogen atom due to the deshielding effect of the positive charge.

Table 1: Predicted ¹H NMR Spectral Data for N-propylcyclohexanamine Hydrochloride
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Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Number of

Protons

NH₂⁺ 9.0 - 10.0 Broad Singlet - 2

CH-N 3.0 - 3.3 Multiplet - 1

N-CH₂-CH₂-CH₃ 2.8 - 3.1 Multiplet - 2

Cyclohexyl CH₂

(axial &

equatorial)

1.0 - 2.2 Multiplet - 10

N-CH₂-CH₂-CH₃ 1.5 - 1.8 Sextet ~7 2

N-CH₂-CH₂-CH₃ 0.9 - 1.1 Triplet ~7 3

Table 2: Predicted ¹³C NMR Spectral Data for N-propylcyclohexanamine Hydrochloride

Carbon Assignment Predicted Chemical Shift (δ, ppm)

CH-N 55 - 60

N-CH₂-CH₂-CH₃ 45 - 50

Cyclohexyl CH₂ 24 - 35

N-CH₂-CH₂-CH₃ 18 - 23

N-CH₂-CH₂-CH₃ 10 - 13

Infrared (IR) Spectroscopy
The IR spectrum of N-propylcyclohexanamine hydrochloride is expected to show

characteristic absorption bands related to the presence of the ammonium group (N-H⁺) and the

alkyl chains.

Table 3: Predicted IR Absorption Frequencies for N-propylcyclohexanamine Hydrochloride
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Frequency Range (cm⁻¹) Vibrational Mode Intensity

2800 - 3200 N-H⁺ stretching (broad) Strong

2930 - 2960 C-H stretching (asymmetric) Strong

2850 - 2870 C-H stretching (symmetric) Strong

1560 - 1620 N-H⁺ bending Medium

1440 - 1470 C-H bending Medium

1300 - 1000 C-N stretching Medium-Weak

Mass Spectrometry (MS)
Mass spectrometry of N-propylcyclohexanamine hydrochloride, likely performed on the free

base after in-source deprotonation, would provide information on the molecular weight and

fragmentation pattern of the parent molecule. The molecular weight of N-

propylcyclohexanamine (C₉H₁₉N) is 141.26 g/mol .

Table 4: Predicted Mass Spectrometry Data for N-propylcyclohexanamine

m/z Proposed Fragment Notes

142 [M+H]⁺
Molecular ion peak

(protonated)

141 [M]⁺ Molecular ion peak

112 [M - C₂H₅]⁺
Alpha-cleavage, loss of an

ethyl radical

98 [M - C₃H₇]⁺
Alpha-cleavage, loss of a

propyl radical

84 [C₆H₁₂]⁺ Cyclohexyl fragment

56 [C₃H₇N]⁺ Propylamine fragment

Experimental Protocols
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The following are detailed methodologies for the acquisition of spectral data for N-
propylcyclohexanamine hydrochloride.

NMR Spectroscopy
Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation: Dissolve approximately 5-10 mg of N-propylcyclohexanamine
hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O),

Methanol-d₄, or Chloroform-d). The choice of solvent may affect the chemical shifts,

particularly of the labile N-H protons.

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0-70 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Temperature: 298 K.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Chemical shifts should be referenced to the residual solvent peak or an internal standard

(e.g., TMS).
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Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

Solid Phase (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press

it into a transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing: Perform a background subtraction using a spectrum of the empty sample

holder (for KBr) or the clean ATR crystal.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) after

conversion to the free base.

ESI-MS Protocol:

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as

necessary.

Ionization Mode: Positive ion mode.
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Mass Range: m/z 50-500.

Capillary Voltage: 3-4 kV.

Nebulizer Gas: Nitrogen.

GC-MS Protocol:

Sample Preparation: Dissolve the hydrochloride salt in a solvent and neutralize with a

base (e.g., NaOH solution) to generate the free amine. Extract the free amine into an

organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer and inject it

into the GC-MS.

GC Column: A non-polar or weakly polar capillary column (e.g., DB-5ms).

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few

minutes, then ramp up to a higher temperature (e.g., 250 °C).

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 35-500.

Visualizations
The following diagrams illustrate the logical workflow for spectral analysis and the expected

fragmentation pathway in mass spectrometry.
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Caption: Workflow for the spectroscopic analysis of N-propylcyclohexanamine
hydrochloride.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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